Cas no 2253639-04-0 (Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate)
![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate structure](https://www.kuujia.com/scimg/cas/2253639-04-0x500.png)
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
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- Inchi: 1S/C13H16N2O5S/c16-13(19-9-11-4-2-1-3-5-11)14-6-7-15-12(8-14)10-20-21(15,17)18/h1-5,12H,6-10H2
- InChI Key: OTPJBUGDTDJFRF-UHFFFAOYSA-N
- SMILES: S1(N2CCN(C(=O)OCC3C=CC=CC=3)CC2CO1)(=O)=O
Computed Properties
- Exact Mass: 312.07799279 g/mol
- Monoisotopic Mass: 312.07799279 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.5
- Molecular Weight: 312.34
- XLogP3: 0.6
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6730144-500mg |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 500mg |
$691.0 | 2022-02-28 | |
Enamine | EN300-6730144-10000mg |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 10g |
$3807.0 | 2022-02-28 | |
Enamine | EN300-6730144-2500mg |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 2500mg |
$1735.0 | 2022-02-28 | |
Enamine | EN300-6730144-0.05g |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 0.05g |
$256.0 | 2025-03-13 | |
Enamine | EN300-6730144-0.25g |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 0.25g |
$546.0 | 2025-03-13 | |
Enamine | EN300-6730144-250mg |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 250mg |
$438.0 | 2022-02-28 | |
Enamine | EN300-6730144-1000mg |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 1g |
$885.0 | 2022-02-28 | |
Enamine | EN300-6730144-5.0g |
benzyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95.0% | 5.0g |
$3189.0 | 2025-03-13 | |
Aaron | AR028NGJ-1g |
benzyl1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95% | 1g |
$1538.00 | 2025-02-16 | |
1PlusChem | 1P028N87-1g |
benzyl1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate |
2253639-04-0 | 95% | 1g |
$1422.00 | 2024-05-25 |
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate (CAS No. 2253639-04-0)
Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate (CAS No. 2253639-04-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxathiazolopyrazines, which are characterized by their unique heterocyclic structure and diverse biological activities.
The benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate molecule consists of a benzyl group attached to a carboxylate moiety, which is further linked to a 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine ring system. The presence of the benzyl group and the carboxylate functionality imparts specific chemical properties and reactivity patterns to this compound.
Recent studies have highlighted the potential of benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models.
In another significant development, a team of scientists from the University of California demonstrated that benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate has promising antiviral activity against several RNA viruses. The compound was shown to inhibit viral replication by interfering with key viral enzymes and pathways. This finding opens up new avenues for the development of antiviral drugs targeting emerging viral threats.
The synthesis of benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate has been extensively studied and optimized to improve yield and purity. A notable synthetic route involves the condensation of a benzyl ester with a suitable heterocyclic precursor followed by oxidation steps to form the desired dioxo structure. This multi-step process requires careful control of reaction conditions to ensure high selectivity and efficiency.
In terms of pharmacokinetics and safety profiles, preliminary data suggest that benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate has favorable properties for drug development. It exhibits good oral bioavailability and low toxicity in preclinical studies. However, further investigations are needed to fully understand its metabolism and potential side effects in humans.
The potential applications of benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate extend beyond its therapeutic uses. Its unique chemical structure makes it an attractive candidate for use as a building block in the synthesis of more complex molecules with diverse biological activities. Researchers are exploring its utility in combinatorial chemistry and high-throughput screening platforms to identify novel drug leads.
In conclusion, benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine -5-carboxylic acid ester (CAS No. 2253639 -04 -0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an exciting area of study for scientists and researchers working on the development of new therapeutic agents.
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